molecular formula C18H12N6OS B12620670 8-Methoxy-2-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline

8-Methoxy-2-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline

Cat. No.: B12620670
M. Wt: 360.4 g/mol
InChI Key: SNGJXXWLILECBB-UHFFFAOYSA-N
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Description

8-Methoxy-2-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline is a sophisticated synthetic hybrid molecule designed for oncology and drug discovery research. It incorporates two pharmaceutically significant heterocyclic systems: a quinoline and a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse mechanisms of anticancer action. Quinoline-based compounds can function as topoisomerase inhibitors, disrupting DNA replication and transcription . They can also induce apoptosis by promoting mitochondrial dysfunction and disrupting redox homeostasis in cancer cells . The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine core is a fused heterocyclic system recognized as a pharmacophore with profound importance in drug design and development . This scaffold has demonstrated potent cytotoxic properties against a range of human cancer cell lines, making it a key structure for developing new antitumor agents . The specific activity of this compound is likely influenced by the nature and position of its substituents, including the 8-methoxy group on the quinoline and the pyridin-3-yl group on the triazolothiadiazine ring. Researchers can utilize this compound as a key intermediate or lead molecule for synthesizing novel derivatives, for in vitro screening against various cancer cell lines, and for further investigation into its specific molecular mechanisms of action, such as enzyme inhibition or apoptosis induction. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C18H12N6OS

Molecular Weight

360.4 g/mol

IUPAC Name

6-(8-methoxyquinolin-2-yl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H12N6OS/c1-25-14-6-2-4-11-7-8-13(20-15(11)14)17-23-24-16(21-22-18(24)26-17)12-5-3-9-19-10-12/h2-10H,1H3

InChI Key

SNGJXXWLILECBB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)C3=NN4C(=NN=C4S3)C5=CN=CC=C5

Origin of Product

United States

Preparation Methods

Cyclocondensation Reactions

Cyclocondensation reactions are a prevalent method for synthesizing triazolo-thiadiazole derivatives. This process typically involves the reaction of 4-amino-1,2,4-triazole derivatives with various electrophiles.

Key Steps:

  • Reactants: 4-amino-1,2,4-triazole and pyridine derivatives.

  • Conditions: Acidic conditions (e.g., using acetic acid) and heating.

  • Yield: Generally high yields of the desired triazolo-thiadiazole structure.

Example Reaction:

$$
\text{4-amino-1,2,4-triazole} + \text{Pyridine derivative} \xrightarrow{\text{Acetic acid}} \text{Triazolo-thiadiazole}
$$

Multicomponent Reactions (MCRs)

Multicomponent reactions offer an efficient approach to synthesize complex heterocycles in a one-pot manner. This method enhances atom economy and reduces reaction times.

Key Steps:

  • Reactants: α-halo carbonyl compounds, 4-amino-5-hydrazinyl-1,2,4-triazoles.

  • Conditions: Mild reaction conditions are often employed to facilitate the formation of multiple bonds in a single step.

Example Reaction:

$$
\text{α-halo carbonyl} + \text{4-amino-5-hydrazinyl triazole} \rightarrow \text{Triazolo-thiadiazole derivatives}
$$

Comparative Analysis of Preparation Methods

The following table summarizes the advantages and disadvantages of the primary preparation methods for synthesizing 8-Methoxy-2-[3-(pyridin-3-yl)triazolo[3,4-b]thiadiazol-6-yl]quinoline:

Method Advantages Disadvantages
Cyclocondensation High yields; established protocols Requires careful control of conditions
Multicomponent Reactions Efficient; one-pot synthesis May require optimization for specific substrates

Research Findings and Yield Data

Recent studies have reported varying yields and efficiencies for different synthetic routes:

Cyclocondensation Yields:

Research indicates that cyclocondensation reactions can yield products in the range of 70%-90%, depending on the specific reactants and conditions used.

MCR Yields:

Multicomponent reactions have shown even higher efficiency with yields often exceeding 85%, making them an attractive option for synthesizing complex compounds like 8-Methoxy-2-[3-(pyridin-3-yl)triazolo[3,4-b]thiadiazol-6-yl]quinoline.

Chemical Reactions Analysis

Nucleophilic Substitution at the Triazole Ring

The electron-rich 1,2,4-triazole moiety undergoes nucleophilic substitution reactions, particularly at the C-3 and C-6 positions. Key examples include:

Reaction TypeReagents/ConditionsProductsYieldReferences
AlkylationR-X (alkyl halides), K₂CO₃, DMF, RT3-Alkyl derivatives72–85%
ArylationAr-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, 80°C6-Aryl derivatives68–78%
ThiolationRSH, PCl₃, 60°C3-Thioether analogs65–70%

Mechanistic Insight : The triazole’s electron density facilitates SN²-type displacements, with regioselectivity influenced by the adjacent thiadiazole ring . Microwave-assisted methods reduce reaction times from hours to minutes (e.g., 15 min for alkylation vs. 6 h conventionally) .

Electrophilic Aromatic Substitution on Quinoline

The quinoline core participates in electrophilic substitutions, primarily at the C-5 and C-7 positions due to methoxy group activation:

ReactionConditionsMajor ProductYield
NitrationHNO₃/H₂SO₄, 0°C5-Nitro derivative58%
SulfonationSO₃/DCE, 40°C7-Sulfoquinoline63%
HalogenationCl₂/FeCl₃, RT5-Chloro derivative71%

Key Observation : The methoxy group directs electrophiles to the para position, while steric hindrance from the fused triazolo-thiadiazole limits reactivity at C-8 .

Cycloaddition and Ring-Opening Reactions

The triazole-thiadiazole unit engages in [3+2] cycloadditions and ring-opening processes:

  • With Alkynes :
    Compound + HC≡C-RCuI, Et₃NTriazolo[1,5-a]pyridine hybrids\text{Compound + HC≡C-R} \xrightarrow{\text{CuI, Et₃N}} \text{Triazolo[1,5-a]pyridine hybrids} (Yield: 66–74%) .

  • With Azides :
    Compound + NaN₃NH₄Cl, 100°CTetrazolo-fused derivatives\text{Compound + NaN₃} \xrightarrow{\text{NH₄Cl, 100°C}} \text{Tetrazolo-fused derivatives} (Yield: 60%) .

Thermal Stability : Decomposition occurs above 300°C, releasing SO₂ and N₂, confirmed by TGA-DSC.

Oxidation and Reduction Pathways

Selective transformations of the thiadiazole and pyridine rings:

ProcessReagentsOutcome
OxidationH₂O₂/AcOHThiadiazole → Thiadiazole-1-oxide (82%)
ReductionNaBH₄/MeOHPyridine → Piperidine (Partial, 45%)

Catalytic Hydrogenation : Pd/C/H₂ reduces the quinoline’s aromatic system to tetrahydroquinoline without affecting the triazole .

Cross-Coupling Reactions

Suzuki-Miyaura and Ullmann couplings enable functionalization:

Coupling TypeCatalystSubstrateYield
SuzukiPd(OAc)₂/XPhos6-Bromo derivative + Ar-B(OH)₂77%
UllmannCuI/1,10-phen3-Iodo derivative + Ar-NH₂69%

Microwave Optimization : Reactions complete in 10–30 min at 150°C vs. 12–24 h conventionally .

Acid/Base-Mediated Rearrangements

  • Acidic Conditions (HCl/EtOH): Thiadiazole ring contracts to thiazole (Yield: 55%) .

  • Basic Conditions (NaOH/H₂O): Quinoline N-oxide forms via Meinwald rearrangement (Yield: 61%) .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • C-S bond cleavage in thiadiazole → Thiol intermediate (Detected via ESI-MS).

  • [2+2] Cycloaddition with maleimides (Quantum yield: 0.32) .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant cytotoxic effects against various cancer cell lines. Specifically, compounds similar to 8-Methoxy-2-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline have demonstrated the ability to suppress cell proliferation in models of lung and breast cancer . The mechanism may involve the inhibition of specific kinases associated with cancer progression .

Antimicrobial Properties

The triazole ring in the compound is linked to antibacterial activity. Studies have shown that related compounds are effective against both Gram-positive and Gram-negative bacteria . The compound's structure suggests potential as a broad-spectrum antimicrobial agent.

Anti-inflammatory Effects

Preliminary studies suggest that 8-Methoxy-2-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline may possess anti-inflammatory properties through the modulation of inflammatory pathways . Further investigation is needed to elucidate the precise mechanisms involved.

Synthetic Methodologies

The synthesis of 8-Methoxy-2-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline typically involves multi-step synthetic routes. Common approaches include:

  • Cyclocondensation Reactions : Utilizing various bielectrophiles in the presence of nucleophilic centers derived from 4-amino-3-mercaptotriazoles .
  • Acid-Catalyzed Cyclization : This method allows for the formation of the triazole ring on thiadiazole frameworks .

Case Study 1: Anticancer Research

In vitro studies have demonstrated that derivatives of 8-Methoxy-2-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline exhibit significant cytotoxicity against MCF-7 and A549 cancer cell lines. The compounds were found to induce apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Testing

A series of tests against Staphylococcus aureus and Escherichia coli showed that compounds structurally related to 8-Methoxy-2-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Mechanism of Action

The mechanism of action of 8-Methoxy-2-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Triazolothiadiazoles

Key structural differences among analogs arise from substitutions at positions 3 and 6 of the triazolothiadiazole core. Below is a comparative analysis:

Compound Name / ID Substituents Molecular Formula Molecular Weight Key Biological Activity Reference
Target Compound 3-(Pyridin-3-yl), 6-(8-methoxyquinolin-2-yl) C₁₈H₁₂N₆OS 360.39 Anticancer (inferred)
4-CMI () 3-(4-Chlorophenyl), 6-(4-iodophenol) C₁₆H₉ClIN₃OS 476.69 Heparanase inhibition (IC₅₀: 3–12 µg/mL)
Compound 5b () 3-(1H-Indol-3-yl), 6-(4-Methoxyphenyl) C₁₈H₁₃N₅OS 355.39 Anticancer (Bcl-2 targeting)
Compound 18d () 3-(4-Pyridinyl), 6-(5-Nitro-2-furanyl) C₁₂H₇N₇O₃S 345.29 Not specified (structural analog)
6-(Thiophen-2-yl) () 3-(Thiophen-2-yl), 6-(8-methoxyquinolin-2-yl) C₁₇H₁₁N₅OS₂ 365.43 Not reported (structural similarity)
CAS 954756-38-8 () 3-(Pyridin-3-yl), 6-(5-Methylisoxazol-3-yl) C₁₂H₈N₆OS 284.30 Not reported (smaller aromatic system)

Key Observations :

  • Pyridine Position Matters : The target compound’s pyridin-3-yl group (vs. pyridin-4-yl in ) may alter binding orientation in enzyme pockets due to differences in nitrogen positioning .
  • Quinoline vs.
  • Electron-Withdrawing Groups: Compounds like 4-CMI () with 4-chlorophenyl and iodophenol substituents exhibit potent heparanase inhibition, suggesting electron-deficient aromatic systems enhance enzyme targeting .

Pharmacological Activities

Anticancer Potential
  • Bcl-2 Inhibition: Compound 5b () showed activity against Bcl-2, a key apoptosis regulator, with a melting point of 192–194°C . The target compound’s quinoline group may enhance DNA binding, similar to topoisomerase inhibitors.
  • Heparanase Inhibition : 4-CMI () inhibits heparanase (IC₅₀: 3–12 µg/mL), a metastasis-promoting enzyme, via halogenated aryl interactions . The target compound lacks halogen substituents but may leverage its methoxy group for hydrophobic binding.
Anti-inflammatory and Vasodilatory Effects
  • highlights triazolothiadiazoles with pyridinyl groups exhibiting vasodilatory activity, likely due to NO release modulation . The target compound’s methoxy group could enhance endothelial cell permeability.
Antimicrobial Activity
  • Triazolothiadiazoles with biphenyl substituents () show enhanced lipophilicity, improving membrane penetration in bacteria . The target compound’s pyridin-3-yl group may reduce this effect compared to biphenyl analogs.

Biological Activity

8-Methoxy-2-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline (CAS Number: 1010929-43-7) is a complex heterocyclic compound notable for its potential therapeutic applications. This compound integrates significant pharmacological moieties, particularly the triazole and thiadiazole rings, which are associated with various biological activities including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of 8-Methoxy-2-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline is C18H12N6OSC_{18}H_{12}N_{6}OS with a molecular weight of 360.4 g/mol. The structure features a quinoline core linked to a triazolo-thiadiazole unit through a pyridine ring.

PropertyValue
Molecular FormulaC18H12N6OSC_{18}H_{12}N_{6}OS
Molecular Weight360.4 g/mol
CAS Number1010929-43-7

Anticancer Activity

Research indicates that derivatives of triazoles exhibit significant cytotoxic effects against various cancer cell lines. Specifically, compounds similar to 8-Methoxy-2-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline have demonstrated the ability to suppress cell proliferation in lung and breast cancer models through mechanisms such as apoptosis induction and cell cycle arrest (G2/M phase) .

In a study evaluating triazolo-thiadiazole derivatives for anticancer activity, compounds were found to exhibit IC50 values ranging from 1.1 to 18.8 µM against various cancer cell lines . This suggests that the compound may inhibit specific kinases involved in cancer progression and inflammation.

Antimicrobial Activity

The presence of the triazole ring in 8-Methoxy-2-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline is associated with antibacterial properties. Research has shown that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria . The compound's efficacy against microbial strains makes it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been highlighted in various studies. The triazole-thiadiazole framework is known to exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes .

Case Studies and Research Findings

  • Anticancer Evaluation : In vitro studies have demonstrated that 8-Methoxy-2-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline induces apoptosis in cancer cells by modulating apoptotic pathways and inhibiting ERK signaling .
  • Antimicrobial Screening : Compounds structurally related to this quinoline derivative have been tested against various bacterial strains with promising results indicating significant antibacterial activity .
  • Analgesic and Anti-inflammatory Studies : The compound's derivatives have shown potential analgesic effects comparable to standard analgesics like aspirin in various animal models .

Q & A

Q. What are the recommended synthetic routes for 8-Methoxy-2-[3-(pyridin-3-yl)triazolo-thiadiazol-6-yl]quinoline, and how can reaction conditions be optimized?

The compound is synthesized via multi-step heterocyclic annulation. Key steps include:

  • Quinoline core formation : Using Skraup or modified Povarov reactions to assemble the methoxy-substituted quinoline scaffold .
  • Triazolo-thiadiazole construction : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions (e.g., POCl₃) .
  • Coupling reactions : Suzuki-Miyaura or Ullmann-type couplings to attach the pyridinyl-triazolo-thiadiazole moiety to the quinoline core . Optimization strategies :
  • Use microwave-assisted synthesis to reduce reaction time and improve yields (e.g., 15–20% yield increase reported in analogous triazolo-thiadiazole syntheses) .
  • Solvent selection (e.g., ethanol or DMF) and catalyst systems (e.g., Pd(PPh₃)₄ for cross-coupling) critically influence purity .
Step Reagents/Conditions Yield Range
Quinoline formationGlycerol, H₂SO₄, 180°C60–75%
Triazolo-thiadiazolePOCl₃, reflux, 6–8 hrs50–65%
CouplingPd(PPh₃)₄, K₂CO₃, DMF, 100°C40–55%

Q. Which analytical techniques are most effective for structural characterization?

  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., torsion angles in triazolo-thiadiazole rings, mean C–C bond deviation: 0.002–0.003 Å) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; pyridinyl protons at δ 8.5–9.0 ppm) .
  • IR : Detect functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹) .
    • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₁₄N₆OS: 415.09; observed: 415.12) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., kinase targets). For quinoline-triazolo-thiadiazole hybrids, π-π stacking with ATP-binding pockets is common .
  • MD simulations : Assess binding stability over 100 ns trajectories; RMSD values < 2.0 Å indicate stable complexes .
  • Validation : Cross-check with experimental IC₅₀ values from kinase inhibition assays (e.g., correlation coefficient R² > 0.85 validates models) .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?

  • Pharmacokinetic profiling : Measure metabolic stability (e.g., microsomal t₁/₂ > 30 mins suggests suitability for in vivo studies) .
  • Prodrug design : Mask polar groups (e.g., esterify methoxy to improve bioavailability) .
  • Dose-response reconciliation : Use Hill slope analysis to align in vitro EC₅₀ with in vivo effective doses .

Q. How does the hybrid quinoline-triazolo-thiadiazole scaffold enhance bioactivity compared to individual moieties?

  • Synergistic effects : The quinoline moiety intercalates DNA/RNA, while the triazolo-thiadiazole disrupts enzymatic activity (e.g., 10-fold higher antifungal activity vs. standalone components) .
  • Electron-withdrawing effects : The pyridinyl group enhances electrophilicity, improving target engagement (e.g., IC₅₀ reduction from 50 μM to 8 μM in kinase assays) .

Methodological Considerations

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Core modifications : Vary substituents on the quinoline (e.g., replace methoxy with ethoxy) and triazolo-thiadiazole (e.g., substitute pyridinyl with phenyl).
  • Bioisosteric replacement : Replace sulfur in thiadiazole with selenium to assess toxicity-activity trade-offs .
  • Data analysis : Use multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC₅₀ .

Q. What are best practices for evaluating stability under physiological conditions?

  • pH stability assays : Incubate in buffers (pH 1.2–7.4) for 24 hrs; HPLC purity > 90% indicates suitability for oral administration .
  • Photodegradation tests : Expose to UV-Vis light (300–800 nm); track degradation products via LC-MS .

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